2-[(Naphthalen-1-yl)methoxy]propanedinitrile
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Overview
Description
2-[(Naphthalen-1-yl)methoxy]propanedinitrile is an organic compound with the molecular formula C14H10N2O It is characterized by the presence of a naphthalene ring attached to a methoxy group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)methoxy]propanedinitrile typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methoxy and propanedinitrile groups. One common method involves the reaction of 1-naphthol with methylene chloride in the presence of a base to form 1-(chloromethyl)naphthalene. This intermediate is then reacted with sodium cyanide to introduce the nitrile groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)methoxy]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(Naphthalen-1-yl)methoxy]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)methoxy]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidenepropanedinitrile
- (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol
- N-(Cyano(naphthalen-1-yl)methyl)benzamides
- Methyl 2-(1-naphthyl)propanoate
Uniqueness
2-[(Naphthalen-1-yl)methoxy]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methoxy-2-naphthalen-1-ylpropanedinitrile |
InChI |
InChI=1S/C14H10N2O/c1-17-14(9-15,10-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1H3 |
InChI Key |
OQHAJHPHECSQDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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